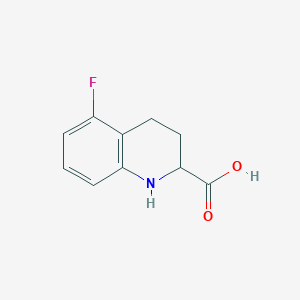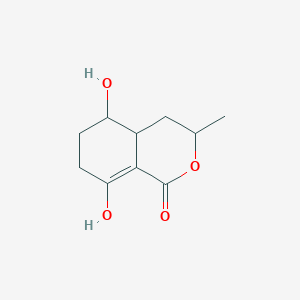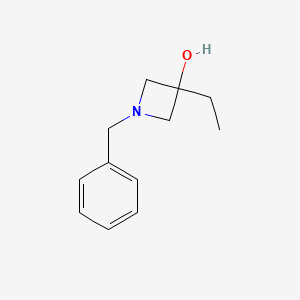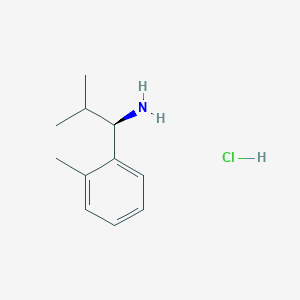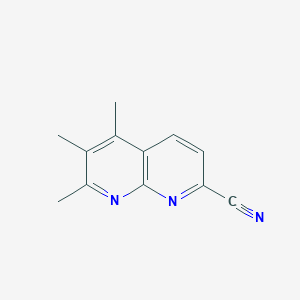
5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties . This compound, with its unique structure, has garnered interest in various fields including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile, can be achieved through several methods:
Multicomponent Reactions (MCRs): These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Friedländer Approach: This method uses green strategies and involves the cyclization of intermediates to form the naphthyridine core.
Metal-Catalyzed Synthesis: Transition metals can be used to catalyze the formation of naphthyridines from suitable precursors.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the above synthetic routes, optimized for yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine amines.
Aplicaciones Científicas De Investigación
5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and DNA, affecting their function and activity.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthyridine: Known for its reactivity and applications in medicinal chemistry.
1,6-Naphthyridine: Exhibits anticancer and anti-HIV activities.
1,7-Naphthyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
5,6,7-Trimethyl-1,8-naphthyridine-2-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C12H11N3 |
|---|---|
Peso molecular |
197.24 g/mol |
Nombre IUPAC |
5,6,7-trimethyl-1,8-naphthyridine-2-carbonitrile |
InChI |
InChI=1S/C12H11N3/c1-7-8(2)11-5-4-10(6-13)15-12(11)14-9(7)3/h4-5H,1-3H3 |
Clave InChI |
SPCZUPLVAVBVMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N=C1C)N=C(C=C2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


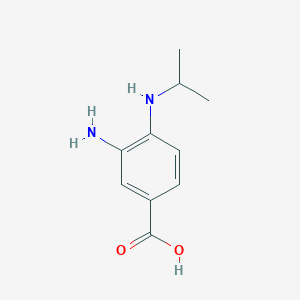

![6,12-Diazadispiro[4.1.4.2]tridecan-13-one](/img/structure/B11902341.png)

![2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one](/img/structure/B11902360.png)
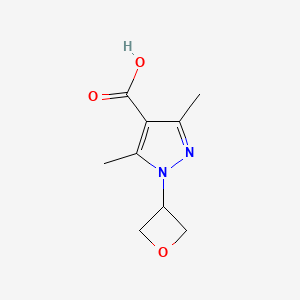
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime](/img/structure/B11902375.png)


